Methyl 2-amino-3-bromo-5-cyanobenzoate
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Overview
Description
Methyl 2-amino-3-bromo-5-cyanobenzoate is an organic compound with the molecular formula C9H7BrN2O2 It is a derivative of benzoic acid and contains functional groups such as an amino group, a bromine atom, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-bromo-5-cyanobenzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-3-bromo-5-cyanobenzoic acid and methanol.
Esterification Reaction: The 2-amino-3-bromo-5-cyanobenzoic acid is reacted with methanol in the presence of a catalyst, such as sulfuric acid, to form the ester, this compound.
Purification: The reaction mixture is then purified through techniques such as filtration, washing, and recrystallization to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to carry out the esterification reaction.
Continuous Processing: Implementing continuous processing techniques to enhance efficiency and yield.
Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-bromo-5-cyanobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Scientific Research Applications
Methyl 2-amino-3-bromo-5-cyanobenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-bromo-5-cyanobenzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Methyl 2-amino-3-bromo-5-cyanobenzoate can be compared with other similar compounds to highlight its uniqueness:
Methyl 2-bromo-5-cyanobenzoate: Lacks the amino group, which may result in different chemical reactivity and biological activity.
Methyl 3-amino-5-bromo-2-methylbenzoate: Contains a methyl group instead of a cyano group, leading to variations in its chemical properties and applications.
Methyl 2-amino-5-bromobenzoate:
Biological Activity
Methyl 2-amino-3-bromo-5-cyanobenzoate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and a cyano group attached to a benzoate structure. Its chemical formula is C9H6BrN2O2, which contributes to its stability and reactivity in various biological contexts.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of para-aminobenzoic acid (PABA) have shown significant inhibitory activity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
PABA Derivative A | MCF-7 | 5.85 | |
PABA Derivative B | A549 | 3.0 | |
This compound | TBD | TBD | TBD |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that modifications in the chemical structure can lead to enhanced anticancer properties.
The mechanism through which this compound exerts its biological effects is still under investigation. However, molecular docking studies suggest that it may interact with specific targets involved in cancer proliferation and apoptosis pathways. For example, compounds with similar structures have been shown to inhibit key enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs), which are implicated in tumor growth and inflammation.
Antimicrobial Activity
In addition to anticancer properties, this compound may exhibit antimicrobial activity. Research on analogous compounds has demonstrated efficacy against various pathogenic bacteria and fungi:
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Compound X | E. coli | 0.21 µM | |
Compound Y | C. albicans | 0.83 µM |
These findings suggest that this compound could be explored further for its potential as an antimicrobial agent.
Case Studies
- Anticancer Study : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like doxorubicin.
- Antimicrobial Evaluation : Another investigation assessed the compound's efficacy against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration into its mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2-amino-3-bromo-5-cyanobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-5(4-11)3-7(10)8(6)12/h2-3H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWQDXSWWUMGSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C#N)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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